cis-3-Octene

Catalog No.
S619304
CAS No.
14850-22-7
M.F
C8H16
M. Wt
112.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-3-Octene

CAS Number

14850-22-7

Product Name

cis-3-Octene

IUPAC Name

(Z)-oct-3-ene

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

InChI

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3/b7-5-

InChI Key

YCTDZYMMFQCTEO-ALCCZGGFSA-N

SMILES

CCCCC=CCC

Canonical SMILES

CCCCC=CCC

Isomeric SMILES

CCCC/C=C\CC

For a comprehensive analysis of the scientific research applications of this compound, it would be best to refer to scientific literature or databases that specialize in chemical research. These resources often provide detailed information about the use of specific compounds in various scientific fields, including experimental procedures, technical details, and results of the research.

Cis-3-Octene is an organic compound with the molecular formula C8_8H16_{16} and a molecular weight of approximately 112.21 g/mol. It is classified as an alkene, characterized by the presence of a double bond between carbon atoms. Specifically, cis-3-Octene features a double bond located at the third carbon atom in its chain and is one of several isomers of octene. The compound is also known by its IUPAC name, (3Z)-oct-3-ene, and has various structural representations including its SMILES notation, CCCCC=CCC .

The structure of cis-3-Octene includes 24 atoms: 8 carbon atoms and 16 hydrogen atoms. It possesses 23 bonds in total, consisting of 7 non-hydrogen bonds, 1 multiple bond, and 4 rotatable bonds, indicating a degree of flexibility in its molecular conformation . The compound exists primarily in a liquid state under standard conditions, with notable physical properties such as a boiling point of approximately 123 °C and a melting point of -126 °C .

Typical of alkenes, including:

  • Hydrogenation: The addition of hydrogen across the double bond can yield octane. The reaction can be represented as:
    C8H16+H2C8H18\text{C}_8\text{H}_{16}+\text{H}_2\rightarrow \text{C}_8\text{H}_{18}
    This process typically occurs under catalytic conditions .
  • Polymerization: Under certain conditions, cis-3-Octene can undergo polymerization to form long-chain hydrocarbons, which are useful in producing plastics and synthetic rubbers.
  • Rearrangement Reactions: The double bond can migrate or shift under specific catalytic conditions, leading to the formation of different isomers such as trans-3-octene.

Cis-3-Octene can be synthesized through several methods:

  • Dehydrohalogenation: This method involves the elimination of hydrogen halides from alkyl halides (e.g., 3-bromo-octane) using strong bases like potassium hydroxide.
  • Cracking: The thermal or catalytic cracking of larger hydrocarbons can yield octenes, including cis-3-Octene.
  • Isomerization: The rearrangement of linear alkenes (such as 1-octene) using acidic catalysts can produce cis-3-Octene selectively.
  • Hydroformylation followed by reduction: This involves the addition of carbon monoxide and hydrogen to an alkene followed by reduction to yield the desired isomer .

Cis-3-Octene has various applications in industrial and commercial settings:

  • Chemical Intermediates: It serves as a precursor for synthesizing other chemicals, including surfactants and lubricants.
  • Plastic Production: Its polymerization leads to materials used in packaging and construction.
  • Flavors and Fragrances: Cis-3-Octene may be utilized in the synthesis of flavor compounds and fragrances due to its pleasant olfactory properties .

Interaction studies involving cis-3-Octene focus primarily on its reactivity with other chemical species. For instance:

  • Combustion Properties: Research indicates that the position of the double bond significantly affects combustion characteristics, impacting emissions when used as a fuel additive .
  • Reactivity with Biological Molecules: Preliminary studies suggest that alkenes like cis-3-Octene may react with nucleophiles in biological systems, potentially influencing metabolic pathways .

Cis-3-Octene shares similarities with other octenes but possesses unique structural features that influence its chemical behavior:

Compound NameMolecular FormulaKey Characteristics
Trans-2-OcteneC8_8H16_{16}Different double bond configuration; less reactive than cis form
1-OcteneC8_8H16_{16}Terminal alkene; used in polymer production
Cis-2-OcteneC8_8H16_{16}Double bond between second and third carbons; distinct reactivity profile
OctaneC8_8H18_{18}Saturated hydrocarbon; lacks reactivity associated with alkenes

Cis-3-Octene's unique configuration allows it to participate in specific reactions that differ from those involving its isomers, making it valuable for targeted applications in organic synthesis and industrial processes .

XLogP3

3.6

Boiling Point

123.1 °C

Melting Point

-118.0 °C

UNII

00Y81HN91L

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

14850-22-7

Wikipedia

(3Z)-3-octene

Dates

Modify: 2023-08-15

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